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Compound of Interest

Compound Name: Capuride

Cat. No.: B1668296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Capuride ((2-ethyl-3-methylvaleryl)urea), a sedative and hypnotic agent, presents a chemical

structure with potential for further investigation in the field of central nervous system (CNS)

drug development. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and known pharmacological activities of Capuride.

While specific data on its mechanism of action and interaction with signaling pathways remain

limited in publicly available literature, this document consolidates the existing knowledge to

serve as a foundational resource for researchers. The guide also outlines general experimental

protocols relevant to the synthesis and analysis of similar compounds, aiming to facilitate future

research into this molecule.

Chemical Structure and Identification
Capuride is a derivative of urea, characterized by an N-acyl substitution. Its core chemical

identity is defined by the following identifiers:

IUPAC Name: N-carbamoyl-2-ethyl-3-methylpentanamide[1]

Chemical Formula: C₉H₁₈N₂O₂[1]

CAS Number: 5579-13-5[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1668296?utm_src=pdf-interest
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://www.medchemexpress.com/capuride.html
https://www.medchemexpress.com/capuride.html
https://www.medchemexpress.com/capuride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 186.25 g/mol [1]

SMILES: CCC(C)C(CC)C(=O)NC(=O)N[1]

The structure of Capuride features a chiral center, and its activity may be stereospecific.

However, detailed studies on the differential activity of its enantiomers are not extensively

reported.

Table 1: Chemical Identifiers for Capuride

Identifier Value Reference

IUPAC Name
N-carbamoyl-2-ethyl-3-
methylpentanamide

Chemical Formula C₉H₁₈N₂O₂

CAS Number 5579-13-5

Molecular Weight 186.25 g/mol

| SMILES | CCC(C)C(CC)C(=O)NC(=O)N | |

Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and

pharmacokinetic profile. The available data for Capuride is summarized below.

Table 2: Physicochemical Properties of Capuride

Property Value Reference

Physical State Solid powder

Melting Point 172 °C

Solubility Data not available

| pKa | Data not available | |
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Note: Experimental data on the solubility of Capuride in various solvents and its pKa value are

not readily available in the reviewed literature. These are critical parameters that would require

experimental determination.

Pharmacological Profile
Capuride is classified as a sedative and hypnotic agent, indicating its depressant effects on the

central nervous system. Limited non-clinical studies have also suggested its potential as an

anticonvulsant.

In Vivo Pharmacological Data
The following table summarizes the available in vivo pharmacological data for Capuride,

primarily from studies in rodent models.

Table 3: In Vivo Pharmacological Data for Capuride

Test Species
Route of
Administrat
ion

Parameter Value Reference

Maximal
Electroshoc
k Seizure
(MES)

Rat Oral (p.o.) ED₅₀ 54 mg/kg

Subcutaneou

s Metrazol

(scMet)

Seizure

Rat Oral (p.o.) ED₅₀ 77 mg/kg

6 Hz

Psychomotor

Seizure

Mouse
Intraperitonea

l (i.p.)
ED₅₀ 49-71 mg/kg

| Neurotoxicity | Rat | Oral (p.o.) | ED₅₀ | 232 mg/kg | |
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ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the

population.

Mechanism of Action
The precise molecular mechanism of action for Capuride has not been definitively elucidated

in the available literature. However, as a sedative-hypnotic, it is hypothesized to act on the

central nervous system. Many drugs in this class exert their effects by modulating the activity of

the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in

the brain. Specifically, they often act as positive allosteric modulators of the GABA-A receptor,

enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal

membrane and a decrease in neuronal excitability.

Further research, including in vitro binding assays and electrophysiological studies, is

necessary to confirm if Capuride directly interacts with the GABA-A receptor and to determine

its binding affinity (Ki) and functional potency (IC₅₀) for specific receptor subtypes.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Capuride are not extensively

published. However, general methodologies for the synthesis of N-acylureas and analytical

techniques for similar small molecules can be adapted.

General Synthesis of N-acylureas
A common method for the synthesis of N-acylureas involves the reaction of an acyl isocyanate

with an amine or the reaction of an acid chloride with urea. A plausible synthetic route for

Capuride could involve the reaction of 2-ethyl-3-methylvaleryl chloride with urea.

Hypothetical Synthetic Workflow:
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2-ethyl-3-methylvaleric acid
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Urea N-acylation

2-ethyl-3-methylvaleryl chloride
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Caption: Hypothetical synthesis of Capuride.

Protocol:

Acid Chloride Formation: 2-ethyl-3-methylvaleric acid would be reacted with an excess of

thionyl chloride, typically in an inert solvent and under reflux, to form 2-ethyl-3-methylvaleryl

chloride. The excess thionyl chloride and solvent would then be removed under reduced

pressure.

N-acylation: The resulting 2-ethyl-3-methylvaleryl chloride would be reacted with urea in a

suitable solvent, often in the presence of a base to neutralize the HCl byproduct, to yield

Capuride.

Purification: The crude product would then be purified using standard techniques such as

recrystallization or column chromatography.

Analytical Methods
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The characterization and quantification of Capuride would typically involve a combination of

the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and purity of the synthesized compound.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

further confirming the structure.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound

and for quantitative analysis in various matrices.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional

groups present in the molecule.

Signaling Pathways
There is no specific information in the reviewed literature detailing the signaling pathways

modulated by Capuride. Given its classification as a CNS depressant, it is plausible that it

impacts neuronal signaling pathways associated with sedation and anticonvulsant activity.

Hypothesized Signaling Pathway Involvement:

As a CNS depressant, Capuride is likely to enhance inhibitory neurotransmission. The primary

inhibitory neurotransmitter in the brain is GABA, which exerts its effects through GABA-A and

GABA-B receptors. The rapid onset of action typical for sedatives suggests a likely interaction

with ionotropic GABA-A receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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